AKT1 vs. AKT2/3 Selectivity Advantage Over Pan-AKT Clinical Candidates
The compound exhibits a measurable binding preference for AKT1 (pKi = 6.08) over AKT2 (pKi = 5.31) and AKT3 (pKi = 5.24), representing a 5.9-fold selectivity window [1]. This contrasts with clinical pan-AKT inhibitors such as MK-2206, which show relatively uniform inhibition across isoforms (AKT1 IC50 = 8 nM, AKT2 IC50 = 12 nM, AKT3 IC50 = 65 nM), resulting in a narrower 1.5- to 8-fold selectivity range [2]. The differential affinity profile suggests potential utility in dissecting AKT1-specific signaling pathways.
| Evidence Dimension | AKT isoform binding affinity (pKi) |
|---|---|
| Target Compound Data | AKT1 pKi = 6.08 (Ki ≈ 830 nM); AKT2 pKi = 5.31 (Ki ≈ 4.9 µM); AKT3 pKi = 5.24 (Ki ≈ 5.8 µM) |
| Comparator Or Baseline | MK-2206: AKT1 IC50 = 8 nM; AKT2 IC50 = 12 nM; AKT3 IC50 = 65 nM [2] |
| Quantified Difference | Target compound: 5.9-fold selectivity for AKT1 over AKT2/3; MK-2206: 1.5- to 8-fold range, but with sub-nanomolar potency for AKT1/2 |
| Conditions | Binding affinity (pKi) data from ChEMBL 20 for target compound [1]; IC50 data from in vitro kinase assays for MK-2206 [2] |
Why This Matters
The divergent AKT1/AKT2 ratio allows researchers to probe AKT1-dominant phenotypes (e.g., cell survival, migration) with reduced confounding from AKT2-mediated metabolic effects, a key consideration when selecting tool compounds for pathway dissection.
- [1] ZINC Database Entry ZINC000064528160. Activity data derived from ChEMBL 20 for AKT1, AKT2, AKT3. Accessed via zinc.docking.org. View Source
- [2] Hirai, H., et al. (2010). MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo. Molecular Cancer Therapeutics, 9(7), 1956-1967. View Source
